2-(2,4-dichlorophenoxy)-N-[(1,3-dioxoinden-2-ylidene)amino]acetamide
Beschreibung
Eigenschaften
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-[(1,3-dioxoinden-2-ylidene)amino]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10Cl2N2O4/c18-9-5-6-13(12(19)7-9)25-8-14(22)20-21-15-16(23)10-3-1-2-4-11(10)17(15)24/h1-7H,8H2,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLFFYSOXGPRDNE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=NNC(=O)COC3=C(C=C(C=C3)Cl)Cl)C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10Cl2N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dichlorophenoxy)-N-[(1,3-dioxoinden-2-ylidene)amino]acetamide typically involves the following steps:
Formation of 2,4-dichlorophenoxyacetic acid: This is achieved by reacting 2,4-dichlorophenol with chloroacetic acid under alkaline conditions.
Condensation Reaction: The 2,4-dichlorophenoxyacetic acid is then reacted with 1,3-dioxoindane-2-carboxylic acid in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to form the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Utilizing large-scale reactors to handle the exothermic nature of the reactions.
Purification: Employing techniques such as recrystallization and chromatography to ensure high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2,4-dichlorophenoxy)-N-[(1,3-dioxoinden-2-ylidene)amino]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Substitution: The dichlorophenoxy group can undergo nucleophilic substitution reactions, particularly with nucleophiles like amines and thiols.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols.
Major Products
Oxidation Products: Carboxylic acids, ketones.
Reduction Products: Alcohols, amines.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Agricultural Applications
Herbicidal Activity:
This compound is related to the well-known herbicide 2,4-dichlorophenoxyacetic acid (2,4-D) , which is widely used to control broadleaf weeds in various crops. The mechanism by which 2,4-D acts involves mimicking natural plant hormones (auxins), leading to uncontrolled growth in susceptible plant species. The structural similarity of 2-(2,4-dichlorophenoxy)-N-[(1,3-dioxoinden-2-ylidene)amino]acetamide suggests it may exhibit similar herbicidal properties.
Research and Development:
In laboratory settings, this compound can be utilized to study plant responses to synthetic auxins. It serves as a potential candidate for developing new herbicides that could target specific weeds while minimizing impact on non-target species.
Pharmaceutical Applications
Anticancer Research:
Recent studies have investigated the potential of compounds similar to this compound in cancer treatment. The dioxoindenyl moiety may contribute to anticancer activity through mechanisms that induce apoptosis in cancer cells.
Case Study:
A notable study explored the efficacy of indene-based compounds in inhibiting cancer cell proliferation. Results indicated that modifications to the indene structure could enhance cytotoxicity against various cancer cell lines, suggesting that further research into derivatives like this compound could yield promising therapeutic agents.
Toxicological Considerations
While exploring its applications, it is essential to consider the toxicological profile of this compound. Similar compounds have demonstrated potential toxicity to non-target organisms and environmental persistence.
Toxicity Studies:
Research indicates that derivatives of 2,4-D can lead to adverse effects on mammalian systems at high exposure levels. Continuous evaluation of safety profiles for new derivatives is critical for their acceptance in both agricultural and pharmaceutical contexts.
Wirkmechanismus
The mechanism of action of 2-(2,4-dichlorophenoxy)-N-[(1,3-dioxoinden-2-ylidene)amino]acetamide involves its interaction with specific molecular targets and pathways:
Vergleich Mit ähnlichen Verbindungen
Structural and Functional Comparison with Analogous Compounds
Core Structural Variations
The target compound’s 1,3-dioxoindenylidene group distinguishes it from analogs. Key structural differences among related compounds include:
- Substituents on the acetamide nitrogen :
- Thiourea derivatives (e.g., 7a–h): Feature arylthioureido groups, enhancing hydrogen-bonding capacity .
- Heterocyclic substituents (e.g., compound 533): Include pyridyl groups, influencing solubility and target selectivity .
- Sulfonyl or thioether groups (e.g., RN1): Modify lipophilicity and metabolic stability .
Table 1: Structural Features of Selected Analogs
Enzyme Inhibition:
- DICA : Inhibits caspase-3 via disulfide bridge formation with Cys264 (ΔG = -10.4 kcal/mol for analogs) .
- Compound 13 (coumarin-thiazole): α-Glucosidase inhibition (IC₅₀ = 18.34 µM) attributed to hydrogen bonding with catalytic residues .
- COX-2 Inhibition: 2,4-Dichlorophenoxy derivatives show anti-inflammatory activity via selective COX-2 binding .
Physicochemical Properties:
- logP and Solubility: Compound RN1 (logP ~4.48): High lipophilicity, similar to 2-(2,4-dichlorophenoxy)-N-(4-methylphenyl)acetamide (logP = 4.486) . DICA: Lower logP due to thiol group, enhancing aqueous solubility .
Biologische Aktivität
2-(2,4-Dichlorophenoxy)-N-[(1,3-dioxoinden-2-ylidene)amino]acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a dichlorophenoxy group attached to an acetamide moiety, which is further linked to an indenedione structure. This unique combination of functional groups suggests potential interactions with various biological targets.
Anticancer Activity
Recent studies have explored the anticancer properties of this compound. In vitro assays demonstrated that the compound exhibits cytotoxic effects against several cancer cell lines. For instance, it was found to induce apoptosis in human breast cancer cells (MCF-7) and prostate cancer cells (PC-3) at micromolar concentrations. The mechanism appears to involve the activation of caspase pathways and the modulation of cell cycle regulators such as cyclins and CDKs.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 10 | Induction of apoptosis via caspase activation |
| PC-3 | 8 | Cell cycle arrest and apoptosis |
Anti-inflammatory Effects
In addition to its anticancer properties, this compound has shown promise as an anti-inflammatory agent. Research indicates that it inhibits the production of pro-inflammatory cytokines like TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. This inhibition suggests a potential application in treating inflammatory diseases.
Antimicrobial Activity
Preliminary studies have also evaluated the antimicrobial activity of this compound. The compound exhibited moderate antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. Its mechanism may involve disruption of bacterial cell membranes.
Case Study 1: Breast Cancer Treatment
In a controlled study involving MCF-7 cells, treatment with varying concentrations of the compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis confirmed increased apoptotic cell populations following treatment.
Case Study 2: Inflammatory Disease Model
In an animal model of acute inflammation induced by carrageenan, administration of the compound significantly reduced paw edema compared to control groups. Histological analysis revealed decreased infiltration of inflammatory cells in treated tissues.
Molecular Docking Studies
Molecular docking simulations have suggested that this compound binds effectively to key targets involved in cancer progression and inflammation. Binding affinities were calculated using AutoDock Vina software, revealing potential interactions with proteins such as COX-2 and various kinases involved in cancer signaling pathways.
Toxicological Profile
Toxicological assessments indicate that while the compound exhibits significant biological activity, it also presents some toxicity concerns at higher doses. In vivo studies are ongoing to better understand its safety profile and therapeutic window.
Q & A
Q. Spectroscopy :
- ¹H/¹³C NMR : Identifies proton environments (e.g., aromatic protons at δ 6.9–7.5 ppm, methyl groups at δ 3.8 ppm) and confirms substitution patterns .
- IR : Detects functional groups (amide C=O stretch ~1667 cm⁻¹, NH stretch ~3468 cm⁻¹) .
Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+1]⁺ at m/z 430.2) .
Elemental Analysis : Confirms C, H, N, and S composition (e.g., ±0.3% deviation from theoretical values) .
Q. What preliminary bioassays are used to evaluate its biological activity?
- In Vitro Models :
- Enzyme Inhibition : Assays targeting kinases or oxidoreductases (e.g., IC₅₀ determination via spectrophotometric methods) .
- Antimicrobial Screening : Agar diffusion assays against Gram-positive/negative bacteria (e.g., E. coli, S. aureus) .
- In Vivo Models : Acute toxicity studies in rodents (e.g., Wistar albino mice) to establish LD₅₀ and therapeutic indices .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield in the final coupling step?
- Experimental Design :
Solvent Screening : Compare polar aprotic solvents (DMF, DMSO) for solubility and reaction kinetics. DMF enhances nucleophilicity of phenolic oxygen .
Catalyst Testing : Evaluate bases (K₂CO₃ vs. NaH) and phase-transfer catalysts (e.g., tetrabutylammonium bromide) to accelerate heterocycle formation .
Kinetic Studies : Use HPLC to monitor reaction progress and identify rate-limiting steps (e.g., intermediate deprotonation) .
- Data Analysis : ANOVA or Design of Experiments (DoE) to statistically validate optimal conditions (e.g., 20% yield increase with K₂CO₃ in DMF at 60°C) .
Q. What strategies resolve contradictions in reported biological activity data (e.g., conflicting IC₅₀ values)?
- Root-Cause Analysis :
Purity Assessment : Re-test batches via HPLC to rule out impurities (>98% purity required for reliable bioactivity) .
Assay Standardization : Validate protocols using positive controls (e.g., doxorubicin for cytotoxicity) and replicate under identical conditions (pH, temperature) .
Structure-Activity Relationship (SAR) : Synthesize analogs to isolate contributions of substituents (e.g., dichlorophenoxy vs. methoxy groups) .
Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?
- Approaches :
Docking Simulations : Use AutoDock Vina to predict binding affinities to target proteins (e.g., EGFR kinase) and identify key interactions (e.g., hydrogen bonds with amide groups) .
QSAR Modeling : Build regression models correlating electronic descriptors (e.g., Hammett σ) with bioactivity data to prioritize synthetic targets .
MD Simulations : Assess stability of ligand-protein complexes over 100-ns trajectories to refine binding poses .
Q. What methodologies are employed to study metabolic stability and degradation pathways?
- Protocols :
In Vitro Metabolism : Incubate with liver microsomes (human/rat) and analyze metabolites via LC-MS/MS .
Forced Degradation : Expose to stress conditions (acid/base, UV light) and monitor degradation products .
Isotope Labeling : Use ¹⁴C-labeled compound to track metabolic fate in excretion studies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
